2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
CAS No.: 856072-23-6
Cat. No.: VC7219153
Molecular Formula: C13H16O2
Molecular Weight: 204.269
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 856072-23-6 |
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Molecular Formula | C13H16O2 |
Molecular Weight | 204.269 |
IUPAC Name | 2,3-dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
Standard InChI | InChI=1S/C13H16O2/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)13(14)15/h7H,3-6H2,1-2H3,(H,14,15) |
Standard InChI Key | WAEMYDMEPZEMHF-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(CCCC2)C(=C1C)C(=O)O |
Introduction
The methyl groups at positions 2 and 3 introduce steric effects that may influence both reactivity and crystallinity compared to the parent compound .
Synthetic Pathways and Optimization
While no direct synthesis of 2,3-dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has been reported, analogous methods for related tetrahydronaphthalene derivatives provide a framework for its preparation.
Friedel-Crafts Acylation and Alkylation
A plausible route involves the Friedel-Crafts alkylation of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid precursors. For example, BF₃·Et₂O-mediated reactions with methylating agents could introduce methyl groups at positions 2 and 3, as demonstrated in the synthesis of cacalol derivatives . Key steps include:
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Epoxide Formation: (S)-4,5-Epoxy-(2E)-pentenoate intermediates react with methyl-substituted arenes under Lewis acid catalysis to install substituents .
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Hydrogenation: Partial hydrogenation of the naphthalene ring using Pd/C or Ni catalysts under H₂ pressure.
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Carboxylic Acid Functionalization: Oxidation of pre-installed aldehyde or alcohol groups to carboxylic acids using KMnO₄ or CrO₃ .
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield Estimate |
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Methyl Group Installation | BF₃·Et₂O, CH₃I, 0°C–rt, 12h | 60–70% |
Ring Hydrogenation | H₂ (1 atm), Pd/C, EtOAc, 24h | 85–90% |
Oxidation to Carboxylic Acid | KMnO₄, H₂O/acetone, reflux | 75–80% |
Steric hindrance from the 2,3-dimethyl groups may necessitate longer reaction times or elevated temperatures compared to unsubstituted analogs .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Expected signals include:
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¹³C NMR: Carboxylic acid carbon at δ 170–175 ppm; methyl carbons at δ 20–25 ppm .
Infrared Spectroscopy (IR)
Strong absorption bands at:
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparisons
The 2,3-dimethyl substitution likely improves membrane permeability in biological systems compared to the parent carboxylic acid.
Challenges and Future Directions
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Synthetic Optimization: Developing regioselective methods for methyl group installation remains critical. Asymmetric synthesis routes, such as chiral Lewis acid catalysis, could yield enantiomerically pure forms .
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Biological Screening: Prioritize in vitro assays against drug-resistant bacterial strains and cancer cell lines.
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Computational Modeling: Density functional theory (DFT) studies to predict reactivity and interaction with biological targets.
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